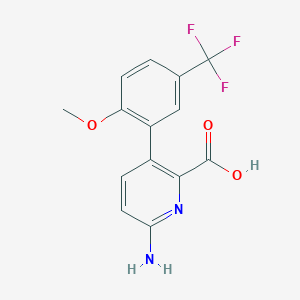
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% (2-DMSHP-5-HP) is a synthetic compound that has been used for various scientific research applications. It is an organosulfur compound with a range of properties that make it useful in the laboratory. The purpose of
Applications De Recherche Scientifique
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-amino-3-methylpyridine and 1-methyl-2-phenylpyridine. It has also been used as a catalyst in the synthesis of polymers. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used as an intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.
Mécanisme D'action
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is believed to act as a nucleophile in reactions. This means that it can act as a source of electrons for other molecules. It is also believed to act as an electron donor, which means that it can donate electrons to other molecules. This allows it to participate in a variety of reactions, such as the synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% are largely unknown. It has not been tested in animals or humans and its effects on living organisms have not been studied. Therefore, it is not known if it has any effects on the body or if it is toxic.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a relatively stable compound, which means that it can be stored for long periods of time without degrading. Additionally, it is relatively non-toxic, which makes it safer to use in the laboratory. However, there are some limitations to using 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in lab experiments. It is a relatively slow-reacting compound, which means that it can take longer to complete a reaction. Additionally, it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%. It could be used as a catalyst for more efficient synthesis of organic compounds and polymers. Additionally, it could be used in the synthesis of more complex pharmaceuticals, such as anti-cancer drugs. It could also be used in the synthesis of compounds with novel properties, such as improved solubility or increased reactivity. Finally, further research could be conducted to determine the biochemical and physiological effects of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%.
Méthodes De Synthèse
2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of dimethyl sulfoxide (DMSO) with 2-chloropyridine to form 2-chloro-5-dimethylsulfamoylpyridine. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as acetic anhydride. The second step involves the reduction of the 2-chloro-5-dimethylsulfamoylpyridine to 2-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%. This can be achieved by reacting the compound with sodium borohydride in an aqueous solution.
Propriétés
IUPAC Name |
2-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-6-4-3-5-11(13)12-8-7-10(16)9-14-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPUWOCDXMMNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














